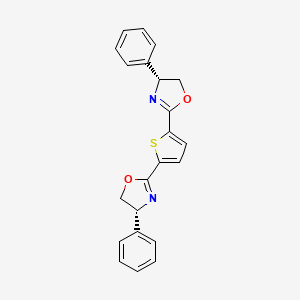
2,5-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene is a complex organic compound that features a thiophene core substituted with two oxazoline rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are usually synthesized from amino alcohols and carboxylic acids or their derivatives. This reaction often requires a dehydrating agent such as thionyl chloride or phosphorus trichloride.
Coupling with Thiophene: The oxazoline rings are then coupled with a thiophene core. This step can be achieved through various coupling reactions, such as the Stille or Suzuki coupling, which involve palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of 2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiophene core can undergo oxidation to form thiophene oxides or dioxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The oxazoline rings can be reduced to form amino alcohols. This reaction typically uses reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups on the oxazoline rings can undergo electrophilic aromatic substitution reactions. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Thiophene oxides, thiophene dioxides.
Reduction: Amino alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene has several applications in scientific research:
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Catalysis: The oxazoline rings can act as ligands in metal-catalyzed reactions, enhancing the selectivity and efficiency of these processes.
Mécanisme D'action
The mechanism by which 2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene exerts its effects depends on its application:
In Organic Electronics: The compound’s conjugated system allows for efficient charge transport, making it useful in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
In Medicinal Chemistry: The oxazoline rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(4-bromo-phenyl)thiophene: Similar thiophene core but with bromine substituents instead of oxazoline rings.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Features benzoxazole rings instead of oxazoline rings.
Uniqueness
2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene is unique due to the presence of chiral oxazoline rings, which can impart specific stereochemical properties and enhance interactions with chiral environments in biological systems or asymmetric catalysis.
This compound’s combination of a thiophene core with oxazoline rings provides a versatile platform for various applications, distinguishing it from other thiophene derivatives.
Propriétés
Formule moléculaire |
C22H18N2O2S |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
(4R)-4-phenyl-2-[5-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]thiophen-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H18N2O2S/c1-3-7-15(8-4-1)17-13-25-21(23-17)19-11-12-20(27-19)22-24-18(14-26-22)16-9-5-2-6-10-16/h1-12,17-18H,13-14H2/t17-,18-/m0/s1 |
Clé InChI |
KBTIDPIDQGWKFD-ROUUACIJSA-N |
SMILES isomérique |
C1[C@H](N=C(O1)C2=CC=C(S2)C3=N[C@@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1C(N=C(O1)C2=CC=C(S2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



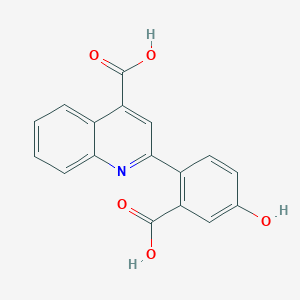
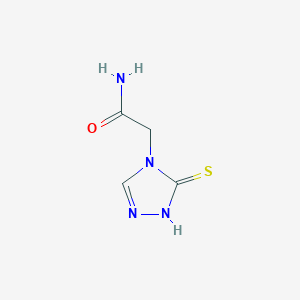

![4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]-](/img/structure/B12877608.png)
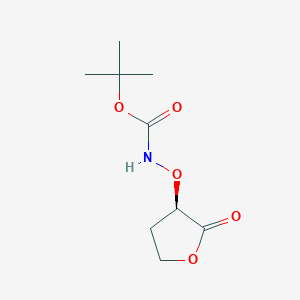
![2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole](/img/structure/B12877618.png)
![2-(Chloromethyl)benzo[d]oxazole-7-methanol](/img/structure/B12877621.png)


![2-(Cyanomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12877641.png)
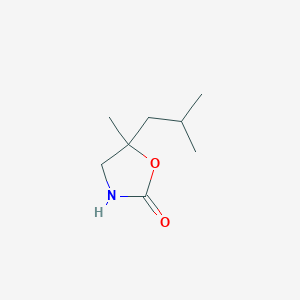

![4-[(7-Methoxy-1-benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12877652.png)
